molecular formula C8H9NO2 B570810 N-Methyl-2H-1,3-benzodioxol-4-amine CAS No. 116532-63-9

N-Methyl-2H-1,3-benzodioxol-4-amine

Cat. No.: B570810
CAS No.: 116532-63-9
M. Wt: 151.165
InChI Key: MGYHZFCWISJIMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2H-1,3-benzodioxol-4-amine is a benzodioxole derivative featuring a methyl-substituted amine group at the 4-position of the fused 1,3-benzodioxole ring system. For instance, fluorinated analogs such as 5-fluoro-1,3-benzodioxol-4-amine (CAS: 492444-04-9) highlight the role of halogen substitution in modulating reactivity and applications in medicinal or materials chemistry . The methyl group at the amine position likely enhances lipophilicity and steric effects compared to non-methylated analogs.

Properties

CAS No.

116532-63-9

Molecular Formula

C8H9NO2

Molecular Weight

151.165

IUPAC Name

N-methyl-1,3-benzodioxol-4-amine

InChI

InChI=1S/C8H9NO2/c1-9-6-3-2-4-7-8(6)11-5-10-7/h2-4,9H,5H2,1H3

InChI Key

MGYHZFCWISJIMY-UHFFFAOYSA-N

SMILES

CNC1=C2C(=CC=C1)OCO2

Synonyms

Aniline, N-methyl-2,3-methylenedioxy- (6CI)

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2H-1,3-benzodioxol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and synthetic differences between N-Methyl-2H-1,3-benzodioxol-4-amine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Synthesis Yield/Key Data References
This compound C₈H₉NO₂ 151.16 Methylamine at 4-position N/A N/A
5-Fluoro-1,3-benzodioxol-4-amine C₇H₆FNO₂ 155.13 Fluorine at 5-position, amine at 4-position CAS: 492444-04-9
N-(2-Bromo-4-fluorophenyl)-N-methyl-2H-1,3-benzodioxol-5-amine C₁₄H₁₂BrFNO₂ 348.16 Bromo/fluoro-phenyl and methylamine at 5-position 93% yield via NaH/iodomethane methylation
N-(2-Methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine C₁₃H₁₀N₄O₄ 298.25 Benzoxadiazole core, nitro and methoxy groups High-quality MS data (Q Exactive Orbitrap)
(2H-1,3-benzodioxol-5-ylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine C₁₃H₁₅N₃O₂ 245.28 Pyrazole-methyl and benzodioxol-methyl groups Supplier data (no synthetic details)

Analytical and Spectroscopic Data

  • Mass Spectrometry : The benzoxadiazole derivative (C₁₃H₁₀N₄O₄) was characterized using high-resolution ESI-MS on a Q Exactive Orbitrap, with 220 spectra curated for accuracy . Similar methodologies could be applied to the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.